![molecular formula C12H18N2O3 B1362115 N,N-diethyl-2-(2-nitrophenoxy)ethanamine CAS No. 96115-77-4](/img/structure/B1362115.png)
N,N-diethyl-2-(2-nitrophenoxy)ethanamine
Overview
Description
“N,N-diethyl-2-(2-nitrophenoxy)ethanamine” is a chemical compound with the molecular formula C12H18N2O3 . It is a complex organic compound that falls under the category of ethanamines .
Molecular Structure Analysis
The molecular structure of “N,N-diethyl-2-(2-nitrophenoxy)ethanamine” consists of a diethylamine group attached to a nitrophenoxy group . The InChI representation of the molecule is InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-8-6-5-7-11(12)14(15)16/h5-8H,3-4,9-10H2,1-2H3
.
Physical And Chemical Properties Analysis
“N,N-diethyl-2-(2-nitrophenoxy)ethanamine” has a molecular weight of 238.28 g/mol . Other physical and chemical properties such as boiling point, melting point, density, and solubility are not specified in the available resources .
Scientific Research Applications
1. Synthesis and Preparation for Radioactive Labeling
Research by Yilmaz and Shine (1988) detailed the synthesis of partially enriched N-methyl-2-(4-nitrophenoxy)ethanamine derivatives for radioactive labeling. This includes the preparation of hydrochlorides of these compounds, which are significant for their potential use in radio-labeling for medical imaging and research purposes (Yilmaz & Shine, 1988).
2. Novel Synthetic Routes
Luo et al. (2008) developed a novel synthetic route utilizing 2-nitrochlorobenzene as the starting material for producing a key intermediate of Silodosin, an α1-adrenoceptor antagonist. This method highlights the economic and convenient access to this important intermediate (Luo et al., 2008).
3. Agricultural Applications
Rui (2002) explored the synthesis of Chloro 2 (p-nitrophenoxy) ethane and its reaction with diethylamine, leading to the production of 2 (p-nitrophenoxy)triethylamine. This compound showed potential in enhancing the growth and yield of rice, indicating its utility in agricultural applications (Rui, 2002).
4. Antimicrobial and Antidiabetic Properties
A study by S. G et al. (2023) on green synthesized Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine revealed significant in vitro antimicrobial and antidiabetic properties. This highlights its potential as a Covid-19 inhibitor and its role in drug discovery (S. G et al., 2023).
5. Cancer Research
Brandes and Hermonat (1984) synthesized N,N-diethyl-2-[(4-phenylmethyl)-phenoxy]-ethanamine X HCl (N,N-DPPE), a compound with high affinity to the anti-estrogen binding site in rat liver microsomes. This discovery has implications for breast cancer research and treatment, as it suggests potential for defining the biological role of the anti-estrogen binding site in cancer therapies (Brandes & Hermonat, 1984).
Mechanism of Action
The mechanism of action of “N,N-diethyl-2-(2-nitrophenoxy)ethanamine” is not specified in the available resources. The mechanism of action for a chemical compound typically refers to its interactions at a molecular or cellular level, which is often specific to its application in a biological or chemical context .
Safety and Hazards
When handling “N,N-diethyl-2-(2-nitrophenoxy)ethanamine”, appropriate safety measures should be taken. This includes wearing suitable gloves, protective clothing, and eye protection . In case of inhalation, the victim should be moved to fresh air, and in severe cases or if symptoms persist, medical attention should be sought .
Future Directions
properties
IUPAC Name |
N,N-diethyl-2-(2-nitrophenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-8-6-5-7-11(12)14(15)16/h5-8H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMCIALHYQWWBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357798 | |
Record name | N,N-diethyl-2-(2-nitrophenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
96115-77-4 | |
Record name | N,N-diethyl-2-(2-nitrophenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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